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molecular formula C22H22F3N3O3 B1673768 1-(2-Methyl-4-methoxyphenyl)-4-((2-hydroxyethyl)amino)-6-trifluoromethoxy-2,3-dihydropyrrolo(3,2-c)quinoline CAS No. 220853-65-6

1-(2-Methyl-4-methoxyphenyl)-4-((2-hydroxyethyl)amino)-6-trifluoromethoxy-2,3-dihydropyrrolo(3,2-c)quinoline

Cat. No. B1673768
M. Wt: 433.4 g/mol
InChI Key: ZFDXQUVDLKGYIL-UHFFFAOYSA-N
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Patent
US06011044

Procedure details

1-(2-Methyl-4-methoxyphenyl)-4-chloro-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c]quinoline(550 mg, 1.3 mmol) was dissolved in ethanolamine(10 ml) in the pressure tube. The reaction mixture was refluxed at 190° C. for 3 hours. After removing the reaction solvent under reduced pressure, the residue was diluted in dichloromethane(20 ml), and washed with water(15 ml) for 3 times. The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography to obtain 510 mg of desired compound as solid in 91% of yield.
Name
1-(2-Methyl-4-methoxyphenyl)-4-chloro-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c]quinoline
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[N:10]1[C:22]2[C:21]3[CH:20]=[CH:19][CH:18]=[C:17]([O:23][C:24]([F:27])([F:26])[F:25])[C:16]=3[N:15]=[C:14](Cl)[C:13]=2[CH2:12][CH2:11]1>C(CN)O>[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[N:10]1[C:22]2[C:21]3[CH:20]=[CH:19][CH:18]=[C:17]([O:23][C:24]([F:27])([F:26])[F:25])[C:16]=3[N:15]=[C:14]([NH:15][CH2:16][CH2:17][OH:23])[C:13]=2[CH2:12][CH2:11]1

Inputs

Step One
Name
1-(2-Methyl-4-methoxyphenyl)-4-chloro-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c]quinoline
Quantity
550 mg
Type
reactant
Smiles
CC1=C(C=CC(=C1)OC)N1CCC=2C(=NC=3C(=CC=CC3C21)OC(F)(F)F)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(O)CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the reaction solvent under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted in dichloromethane(20 ml)
WASH
Type
WASH
Details
washed with water(15 ml) for 3 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)OC)N1CCC=2C(=NC=3C(=CC=CC3C21)OC(F)(F)F)NCCO
Measurements
Type Value Analysis
AMOUNT: MASS 510 mg
YIELD: CALCULATEDPERCENTYIELD 181%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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